5-(4-chlorophenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazin-3-amine
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Overview
Description
5-(4-chlorophenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylpyrazinyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazin-3-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl derivative reacts with the triazine ring.
Attachment of the Methylpyrazinyl Group: The final step involves the attachment of the methylpyrazinyl group to the triazine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various substituted triazine compounds.
Scientific Research Applications
5-(4-chlorophenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,2,4-triazine: A structurally similar compound with a chlorophenyl group attached to a triazine ring.
N-(5-methylpyrazin-2-yl)-1,2,4-triazine: Another similar compound with a methylpyrazinyl group attached to a triazine ring.
Uniqueness
5-(4-chlorophenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazin-3-amine is unique due to the presence of both the chlorophenyl and methylpyrazinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6/c1-10-6-18-13(7-17-10)8-19-15-21-14(9-20-22-15)11-2-4-12(16)5-3-11/h2-7,9H,8H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGVIVASBMYUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC2=NC(=CN=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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